N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1281182-46-4
VCID: VC3192078
InChI: InChI=1S/C16H18N2O3.ClH/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17;/h2-8,11H,9-10,17H2,1H3,(H,18,19);1H
SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl
Molecular Formula: C16H19ClN2O3
Molecular Weight: 322.78 g/mol

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

CAS No.: 1281182-46-4

Cat. No.: VC3192078

Molecular Formula: C16H19ClN2O3

Molecular Weight: 322.78 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride - 1281182-46-4

Specification

CAS No. 1281182-46-4
Molecular Formula C16H19ClN2O3
Molecular Weight 322.78 g/mol
IUPAC Name N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C16H18N2O3.ClH/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17;/h2-8,11H,9-10,17H2,1H3,(H,18,19);1H
Standard InChI Key ZQKXCEDHDHDXJJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl

Introduction

Chemical Identity and Structure

Basic Identification

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride is identified by its CAS Registry Number 1281182-46-4 . The compound contains a 4-methoxybenzamide group linked to a 3-(2-aminoethoxy)phenyl moiety, with the amine function present as a hydrochloride salt. This structural arrangement combines the characteristics of benzamides with the functionality of aminoethoxy substituents.

Structural Components

The molecule consists of three primary structural components:

  • A 4-methoxybenzamide group, similar to the well-characterized 4-methoxybenzamide (CAS 3424-93-9)

  • A phenyl ring with a 3-(2-aminoethoxy) substituent

  • A hydrochloride salt formed at the terminal amine

This arrangement creates a molecule with both lipophilic (methoxybenzamide and phenyl) and hydrophilic (aminoethoxy) regions, contributing to its physicochemical properties.

Physical and Chemical Properties

Solubility Characteristics

Based on its structure, the compound is expected to exhibit solubility properties influenced by both its hydrophobic and hydrophilic components. The presence of the hydrochloride salt significantly increases water solubility compared to the free base form. This property is crucial for its potential biological applications and formulation considerations.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride likely follows established methods for benzamide derivatives. Typical approaches may include:

  • Amide bond formation between 4-methoxybenzoic acid and 3-(2-aminoethoxy)aniline using coupling reagents such as EDC/HOBt, similar to methods described for related benzamides

  • Hydrochloride salt formation as the final step to improve stability and water solubility

Alternative Synthetic Routes

Based on analogous compounds in the patent literature, alternative synthetic pathways might involve:

  • Reaction of an activated 4-methoxybenzoyl derivative (such as an acid chloride) with the appropriate aminoethoxy-substituted aniline

  • Protective group strategies to prevent unwanted side reactions during synthesis, particularly important for managing the reactivity of the aminoethoxy group

Structural Relationship to Bioactive Benzamides

Comparison with Related Benzamide Compounds

4-Methoxybenzamide, a structural component of our target compound, is a well-characterized molecule with established physicochemical properties including a melting point of 164-167°C and a molecular weight of 151.16 g/mol . The addition of the 3-(2-aminoethoxy)phenyl moiety in N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride modifies these basic properties and potentially enhances biological activity.

Structural FeaturePotential Contribution to Biological Activity
4-Methoxy groupElectron-donating properties that can influence receptor binding
Benzamide corePotential for hydrogen bonding with biological targets
Aminoethoxy linkerConformational flexibility and enhanced water solubility
Hydrochloride saltImproved bioavailability and stability in physiological conditions

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